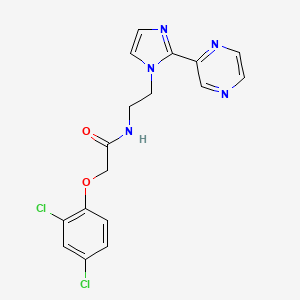![molecular formula C18H17ClF2N2O3 B2399687 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide CAS No. 1118822-77-7](/img/structure/B2399687.png)
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide is a synthetic organic compound. This complex molecule is part of a class of compounds known for their significant applications in medicinal chemistry and pharmaceuticals. It exhibits various interesting chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide generally involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the pyridine ring: : This can be achieved through cyclization reactions.
Functional group modifications: : Introduction of the chloro and methoxy groups.
Final assembly: : Coupling the pyridine derivative with the cyclopropylamine under appropriate conditions.
Industrial Production Methods: Industrial production of such complex molecules often involves optimizing the laboratory synthesis for scale-up. This includes enhancing the yield, reducing the number of steps, and ensuring the purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The chloro group in the compound can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Ethanol, dichloromethane, and water.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products: These reactions can lead to the formation of various intermediates and derivatives, which may possess distinct properties and applications.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide finds use in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: : Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, inhibiting their activity or modulating their function. These interactions can lead to various biological effects, making the compound valuable for therapeutic purposes.
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methylphenyl]methyl}pyridine-4-carboxamide: Similar structure with a slight variation in the methoxy group.
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Variation in the difluoromethoxy group.
N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Missing the chloro group.
These comparisons highlight how slight modifications can significantly impact the compound's properties and applications.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3/c1-25-15-8-11(2-5-14(15)26-18(20)21)10-23(13-3-4-13)17(24)12-6-7-22-16(19)9-12/h2,5-9,13,18H,3-4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUOWRKOEMWRLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2CC2)C(=O)C3=CC(=NC=C3)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)


![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)



![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
